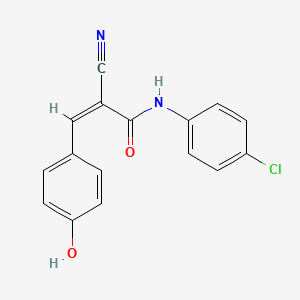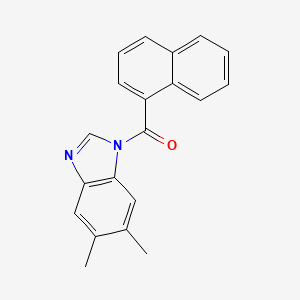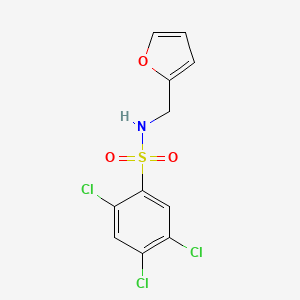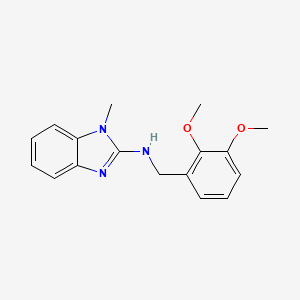
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, also known as TAK-715, is a synthetic compound that belongs to the family of acrylamide derivatives. It has been extensively studied for its potential therapeutic applications due to its ability to inhibit the activity of a specific enzyme called p38 MAP kinase. This enzyme plays a crucial role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
Mechanism of Action
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of p38 MAP kinase, a member of the mitogen-activated protein kinase (MAPK) family. This enzyme plays a crucial role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. Inhibition of p38 MAP kinase activity by N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in various cell types. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of p38 MAP kinase.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for p38 MAP kinase. However, it also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, including the development of more potent and selective inhibitors of p38 MAP kinase, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration regimens for N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide in preclinical and clinical settings.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide involves the reaction of 4-chloroaniline with 4-hydroxybenzaldehyde to form an intermediate Schiff base, which is then treated with acrylonitrile in the presence of a catalytic amount of piperidine. The resulting product is purified by column chromatography to obtain N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide as a white crystalline solid.
Scientific Research Applications
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of p38 MAP kinase, which is known to play a critical role in the regulation of various cellular processes.
properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(20)8-2-11/h1-9,20H,(H,19,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIECPCPSDPFGAI-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chembrdg-BB 5740766 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)

![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)

![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)

![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)